molecular formula C3H7HgNS B14449747 Mercury, methyl(thioacetamido)- CAS No. 77430-23-0

Mercury, methyl(thioacetamido)-

Katalognummer: B14449747
CAS-Nummer: 77430-23-0
Molekulargewicht: 289.75 g/mol
InChI-Schlüssel: CENFPRBOLWHWRK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mercury, methyl(thioacetamido)- is a chemical compound that contains mercury, a heavy metal known for its high toxicity and environmental persistence. This compound is part of the broader class of organomercury compounds, which are characterized by the presence of a carbon-mercury bond. Organomercury compounds have been extensively studied due to their significant impact on both human health and the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mercury, methyl(thioacetamido)- typically involves the reaction of methylmercury chloride with thioacetamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of mercury, methyl(thioacetamido)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. Safety measures are critical during production due to the toxic nature of mercury compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Mercury, methyl(thioacetamido)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) compounds, while substitution reactions can produce a variety of organomercury derivatives .

Wissenschaftliche Forschungsanwendungen

Mercury, methyl(thioacetamido)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of mercury, methyl(thioacetamido)- involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction disrupts normal cellular functions, leading to toxicity. The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Mercury, methyl(thioacetamido)- is unique due to its specific functional group, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable in specialized applications, particularly in scientific research .

Eigenschaften

CAS-Nummer

77430-23-0

Molekularformel

C3H7HgNS

Molekulargewicht

289.75 g/mol

IUPAC-Name

(ethanethioylamino)-methylmercury

InChI

InChI=1S/C2H5NS.CH3.Hg/c1-2(3)4;;/h1H3,(H2,3,4);1H3;/q;;+1/p-1

InChI-Schlüssel

CENFPRBOLWHWRK-UHFFFAOYSA-M

Kanonische SMILES

CC(=S)N[Hg]C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.